7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one is a heterocyclic compound that belongs to the isoxazole family This compound is characterized by its unique structure, which includes a hydroxyl group at the 7th position and a methyl group at the 3rd position on the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminoisoxazoles with diethyl 2-oxosuccinate in the presence of sodium ethoxide in ethanol. This reaction produces ethyl 6-hydroxy-3-methylisoxazolo[5,4-b]pyridine-4-carboxylates, which can be further hydrolyzed to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted isoxazoles
Scientific Research Applications
7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methylisoxazolo[4,5-b]pyridine: Lacks the hydroxyl group at the 7th position.
6-Hydroxy-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate: Contains a carboxylate group instead of a hydroxyl group.
1H-pyrazolo[3,4-b]pyridine derivatives: Similar heterocyclic structure but with different functional groups and properties.
Uniqueness
7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one is unique due to its specific functional groups and their positions on the isoxazole ring
Properties
Molecular Formula |
C7H6N2O3 |
---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
7-hydroxy-3-methyl-4H-[1,2]oxazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C7H6N2O3/c1-3-6-7(12-9-3)4(10)2-5(11)8-6/h2H,1H3,(H2,8,10,11) |
InChI Key |
ZRMKJTYAICJZEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1NC(=O)C=C2O |
Origin of Product |
United States |
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